Nonapeptide-1 acetate salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

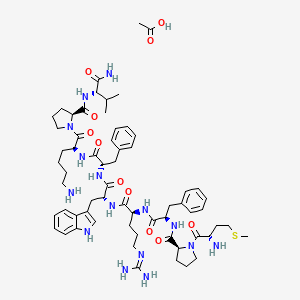

acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H87N15O9S.C2H4O2/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3;1-2(3)4/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67);1H3,(H,3,4)/t42-,44-,45-,46-,47+,48+,49-,50-,51-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIETVBVGJPGIIS-UYTYCWBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H91N15O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1266.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Nonapeptide-1 as a Melanocortin 1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonapeptide-1, a synthetic biomimetic peptide, has emerged as a significant antagonist of the melanocortin 1 receptor (MC1R). Its competitive binding to MC1R effectively blocks the physiological actions of its natural agonist, α-melanocyte-stimulating hormone (α-MSH). This antagonism disrupts the downstream signaling cascade responsible for melanogenesis, leading to a reduction in melanin (B1238610) synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative binding affinities, and key experimental methodologies used to characterize Nonapeptide-1's function. Detailed protocols for relevant assays are provided, alongside visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

The melanocortin 1 receptor (MC1R) is a G protein-coupled receptor (GPCR) predominantly expressed in melanocytes.[1][2] Upon activation by α-MSH, MC1R initiates a signaling cascade that is central to the regulation of skin pigmentation.[1] Nonapeptide-1 is a synthetic peptide designed to act as a competitive antagonist at this receptor.[3][4] By mimicking a portion of the α-MSH sequence, Nonapeptide-1 binds to MC1R, thereby preventing α-MSH from initiating the signaling required for melanin production.[4][5] This targeted antagonism makes Nonapeptide-1 a molecule of interest for applications in dermatology and for the study of pigmentation disorders.[6][7]

Mechanism of Action: Competitive Antagonism of MC1R

Nonapeptide-1 functions as a competitive antagonist of the MC1R.[3][8] In the presence of both Nonapeptide-1 and the endogenous agonist α-MSH, the two molecules compete for the same binding site on the receptor.[3][7] Due to its structural similarity, Nonapeptide-1 occupies the receptor's binding pocket, but it does not elicit the conformational change required for receptor activation and downstream signaling.[5][9]

The primary consequence of Nonapeptide-1 binding to MC1R is the inhibition of the adenylyl cyclase pathway.[1] Normally, α-MSH binding to MC1R activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[1][10] Elevated intracellular cAMP levels are a critical second messenger in the melanogenesis pathway.[1][11] By blocking α-MSH binding, Nonapeptide-1 effectively prevents this increase in intracellular cAMP.[4][12]

The reduction in cAMP levels has a cascading effect on downstream signaling components. The activation of Protein Kinase A (PKA) is diminished, leading to reduced phosphorylation and activation of the cAMP response element-binding protein (CREB).[11] CREB is a key transcription factor that, when activated, upregulates the expression of the Microphthalmia-associated transcription factor (MITF).[12][13] MITF is considered the master regulator of melanocyte differentiation and melanin synthesis, controlling the transcription of essential melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[12][13] Consequently, the antagonistic action of Nonapeptide-1 leads to the downregulation of these critical enzymes and a subsequent decrease in melanin production.[5][12]

Quantitative Data

The efficacy of Nonapeptide-1 as an MC1R antagonist has been quantified through various in vitro assays. The following tables summarize the key binding affinities and functional inhibition data.

Table 1: Receptor Binding Affinity of Nonapeptide-1

| Parameter | Receptor | Cell Line | Value | Reference(s) |

| Ki | Human MC1R | COS-1 | 40 nM | [12][14] |

| Ki | Human MC3R | COS-1 | 470 nM (0.47 µM) | [12][14] |

| Ki | Human MC4R | COS-1 | 1,340 nM (1.34 µM) | [12][14] |

| Ki | Human MC5R | COS-1 | 2,400 nM (2.4 µM) | [12][14] |

Table 2: Functional Antagonism of Nonapeptide-1

| Assay | Cell Type | Parameter | Value | Reference(s) |

| α-MSH-induced intracellular cAMP accumulation | Melanocytes | IC50 | 2.5 nM | [4][12] |

| α-MSH-induced melanosome dispersion | Melanocytes | IC50 | 11 nM | [4][12] |

| α-MSH-induced melanin synthesis | Melanocytes | Inhibition | ~33% | [5][15] |

| Tyrosinase activity in animal models | - | Inhibition | 25-35% (at 100 µM) | [16] |

| Melanin content in melanocytes | - | Reduction | 27-43% (at 100 µM) | [16] |

Visualizing the Molecular and Experimental Framework

Signaling Pathway of MC1R and a-MSH with Nonapeptide-1 Antagonism

Caption: MC1R signaling pathway and the antagonistic action of Nonapeptide-1.

Logical Relationship of Nonapeptide-1's Competitive Antagonism

Caption: Competitive binding of Nonapeptide-1 and α-MSH to MC1R.

General Experimental Workflow for Assessing Nonapeptide-1 Activity

Caption: General workflow for evaluating Nonapeptide-1's antagonistic effects.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in the characterization of Nonapeptide-1.

MC1R Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of Nonapeptide-1 for the melanocortin 1 receptor.

Principle: This assay measures the ability of unlabeled Nonapeptide-1 to compete with a radiolabeled ligand (e.g., [125I]-NDP-α-MSH) for binding to MC1R expressed in a suitable cell line (e.g., COS-1).

Materials:

-

COS-1 cells transiently or stably expressing human MC1R

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, 0.2% BSA, pH 7.4)

-

Radiolabeled ligand: [125I]-NDP-α-MSH

-

Unlabeled Nonapeptide-1 (competitor)

-

Unlabeled α-MSH (for non-specific binding determination)

-

Scintillation vials and scintillation fluid

-

Gamma counter or scintillation counter

Procedure:

-

Cell Preparation: Culture MC1R-expressing COS-1 cells to confluency. Harvest and prepare a cell membrane suspension through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Binding buffer

-

A fixed concentration of [125I]-NDP-α-MSH (typically at or below its Kd value).

-

Increasing concentrations of unlabeled Nonapeptide-1.

-

For total binding, add only the radiolabeled ligand and buffer.

-

For non-specific binding, add the radiolabeled ligand and a high concentration of unlabeled α-MSH.

-

-

Incubation: Add the cell membrane preparation to each well/tube. Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding at each concentration of Nonapeptide-1 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Nonapeptide-1 concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Intracellular cAMP Accumulation Assay

Objective: To measure the inhibitory effect of Nonapeptide-1 on α-MSH-induced cAMP production.

Principle: This is a functional assay that quantifies the level of intracellular cAMP in response to receptor activation or inhibition. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Materials:

-

Melanocytes or other cells expressing MC1R

-

Cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

α-MSH (agonist)

-

Nonapeptide-1 (antagonist)

-

cAMP assay kit (e.g., HTRF-based) containing a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

HTRF-compatible plate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well or 384-well plate and culture until they reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 30 minutes) to prevent cAMP degradation.

-

Antagonist Addition: Add serial dilutions of Nonapeptide-1 to the wells and incubate for a defined period.

-

Agonist Stimulation: Add a fixed concentration of α-MSH (typically the EC80 concentration) to all wells except the basal control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP-cryptate antibody) according to the kit manufacturer's instructions.

-

Measurement: After a final incubation period, read the plate on an HTRF-compatible microplate reader at the appropriate emission wavelengths (e.g., 620 nm and 665 nm).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and use a cAMP standard curve to convert these ratios into cAMP concentrations. Plot the cAMP concentration against the logarithm of the Nonapeptide-1 concentration to determine the IC50 value.

Melanin Content Assay

Objective: To quantify the effect of Nonapeptide-1 on melanin production in melanocytes.

Principle: Melanin is extracted from cultured cells and its quantity is determined spectrophotometrically.

Materials:

-

B16F10 melanoma cells or primary melanocytes

-

Cell culture medium

-

α-MSH

-

Nonapeptide-1

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 1N NaOH with 10% DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with various concentrations of Nonapeptide-1 in the presence or absence of an α-MSH stimulus. Culture for an extended period (e.g., 72 hours).

-

Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization. Centrifuge to obtain cell pellets.

-

Melanin Solubilization: Resuspend the cell pellets in the lysis buffer (1N NaOH with 10% DMSO). Incubate at a high temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.

-

Quantification: Measure the absorbance of the solubilized melanin at 405 nm or 475 nm using a spectrophotometer.

-

Normalization: In a parallel set of wells, determine the total protein concentration (e.g., using a BCA or Bradford assay) to normalize the melanin content to the amount of protein.

-

Data Analysis: Express the results as a percentage of the control (untreated or α-MSH-treated cells).

Tyrosinase Activity Assay

Objective: To measure the effect of Nonapeptide-1 on the activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

Principle: This assay measures the enzymatic conversion of L-DOPA to dopachrome (B613829), which can be quantified by its absorbance at 475 nm.

Materials:

-

Cell lysates from treated melanocytes or purified mushroom tyrosinase

-

Phosphate (B84403) buffer (pH 6.8)

-

L-DOPA solution

-

Spectrophotometer or microplate reader

Procedure:

-

Lysate Preparation: Prepare cell lysates from melanocytes treated with Nonapeptide-1 as described in the melanin content assay.

-

Reaction Mixture: In a 96-well plate, add the cell lysate or purified tyrosinase to the phosphate buffer.

-

Substrate Addition: Initiate the reaction by adding the L-DOPA solution to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the rate of dopachrome formation (the slope of the linear portion of the absorbance vs. time curve). Express the tyrosinase activity as a percentage of the control.

Western Blot Analysis

Objective: To determine the effect of Nonapeptide-1 on the protein expression levels of key melanogenic factors (MC1R, MITF, tyrosinase, TRP-1, TRP-2).

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

Materials:

-

Cell lysates from treated melanocytes

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for MC1R, MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control band.

Conclusion

Nonapeptide-1 is a well-characterized competitive antagonist of the melanocortin 1 receptor. Its ability to selectively bind to MC1R and inhibit the α-MSH-induced signaling cascade provides a clear mechanism for its observed effects on reducing melanin synthesis. The quantitative data on its binding affinity and functional inhibition, combined with detailed experimental protocols, offer a robust framework for its continued investigation and potential applications in dermatological research and development. The visual diagrams provided in this guide serve to simplify the complex biological processes and experimental designs, making this information more accessible to the scientific community.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Nonapeptide-1 [shop.labclinics.com]

- 5. Nonapeptide-1 | Melanostatine™ 5 | Cosmetic Ingredients Guide [ci.guide]

- 6. ulprospector.com [ulprospector.com]

- 7. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotechpeptides.com [biotechpeptides.com]

- 10. 3.2. In Vitro Tyrosinase Inhibitory Assay [bio-protocol.org]

- 11. In situ melanin assay for MSH using mouse B16 melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.cn [abcam.cn]

- 15. activepeptide.com [activepeptide.com]

- 16. benchchem.com [benchchem.com]

Nonapeptide-1: A Deep Dive into Tyrosinase Inhibition and Melanogenesis Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonapeptide-1, a biomimetic peptide, has garnered significant attention in the fields of dermatology and cosmetic science for its potent ability to modulate skin pigmentation. This technical guide provides a comprehensive overview of the core mechanisms of Nonapeptide-1, with a primary focus on its inhibitory effects on tyrosinase activity and its broader influence on the melanogenesis signaling cascade. This document synthesizes key quantitative data, details established experimental protocols for its evaluation, and visualizes the intricate molecular pathways and experimental workflows.

Introduction

Melanin (B1238610), the primary pigment responsible for skin, hair, and eye color, is produced through a complex biochemical process known as melanogenesis. The dysregulation of this pathway can lead to various hyperpigmentary disorders such as melasma, sunspots, and post-inflammatory hyperpigmentation. A key enzyme in this process is tyrosinase, which catalyzes the rate-limiting steps of melanin synthesis. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening and depigmenting agents. Nonapeptide-1 has emerged as a promising candidate due to its specific mechanism of action and favorable safety profile.

Mechanism of Action of Nonapeptide-1

Nonapeptide-1's primary mechanism of action is the competitive antagonism of the Melanocortin 1 Receptor (MC1R) on melanocytes.[1][2] By mimicking the alpha-melanocyte-stimulating hormone (α-MSH), Nonapeptide-1 binds to MC1R without activating it, thereby blocking the downstream signaling cascade that leads to melanin production.[2][3]

This initial receptor binding event triggers a series of downstream effects:

-

Inhibition of cAMP Production: Activation of MC1R by α-MSH typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Nonapeptide-1 effectively inhibits this α-MSH-induced cAMP production.

-

Downregulation of MITF: The reduction in cAMP levels leads to the downregulation of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression.[1]

-

Suppression of Melanogenic Enzymes: Consequently, the expression of key enzymes in the melanin synthesis pathway, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), is significantly diminished.[1][4]

This multifaceted inhibition ultimately results in a decrease in melanin synthesis and a reduction in overall skin pigmentation.[5]

Signaling Pathway of Nonapeptide-1 in Melanogenesis Inhibition

Quantitative Data on Nonapeptide-1 Activity

The inhibitory efficacy of Nonapeptide-1 has been quantified in numerous in vitro studies. The following tables summarize key findings.

Table 1: In Vitro Inhibitory Activity of Nonapeptide-1

| Parameter | Value | Cell Line / System | Reference |

| MC1R Binding Affinity (Ki) | 40 nM | COS-1 cells expressing human MC1R | [6] |

| IC50 for α-MSH-induced cAMP inhibition | 2.5 nM | Melanocytes | [6] |

| IC50 for α-MSH-induced melanosome dispersion | 11 nM | Melanocytes | [6] |

| Reduction in Melanin Synthesis | ~33% | Melanocytes | [5] |

Table 2: Downregulation of Melanogenic Factors by Nonapeptide-1

| Factor | Effect | Cell Line | Condition | Reference |

| MITF | Significantly Diminished Expression | HaCaT and HEM cells | With and without UVA radiation | [1] |

| Tyrosinase (TYR) | Significantly Diminished Expression | HaCaT and HEM cells | With and without UVA radiation | [1] |

| TRP-1 | Significantly Diminished Expression | HaCaT and HEM cells | With and without UVA radiation | [1] |

| TRP-2 | Significantly Diminished Expression | HaCaT and HEM cells | With and without UVA radiation | [1] |

Table 3: Clinical Efficacy of Nonapeptide-1

| Study Type | Formulation | Duration | Key Findings | Reference |

| Double-blind, clinical study | 4% Nonapeptide-1 (topical) | 8 weeks | Notable improvement in hyperpigmented lesions | [2] |

| Prospective, double-blinded, parallel-group, randomized controlled pilot study | Not specified | 8 months | Observable amelioration in severity scores of melasma and mean melanin index | [1] |

| Clinical Study | 5ppm Nonapeptide-1 (topical) | 56 days | Skin lightening (ΔL) increased by 6.42% | [3] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy of Nonapeptide-1.

In Vitro Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Test compound (Nonapeptide-1) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of Nonapeptide-1 and a positive control (e.g., Kojic Acid) in the buffer.

-

In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing different concentrations of Nonapeptide-1 or control.

-

Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).[7]

-

Initiate the reaction by adding a specific volume of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader.[7]

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: Mushroom Tyrosinase Inhibition Assay

Cellular Melanin Content Assay in B16F10 Melanoma Cells

This assay quantifies the melanin content in cultured melanoma cells after treatment with a test compound.

Materials:

-

B16F10 murine melanoma cells

-

Cell culture medium (e.g., DMEM) with supplements

-

α-MSH (optional, to stimulate melanogenesis)

-

Nonapeptide-1

-

Phosphate-Buffered Saline (PBS)

-

1 M NaOH with 10% DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of approximately 1.25 x 10^5 cells/mL and incubate for 24 hours.[8]

-

Replace the medium with fresh medium containing various concentrations of Nonapeptide-1 (and α-MSH if stimulating melanogenesis).

-

Incubate the cells for an additional 48-72 hours.[9]

-

Wash the cells twice with PBS and harvest them.[8]

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Solubilize the melanin in the pellet by adding 1 M NaOH containing 10% DMSO and incubating at 80°C.[8]

-

Transfer the lysate to a 96-well plate.

-

Measure the absorbance at 405 nm using a microplate reader to determine the relative melanin content.[8]

-

Normalize the melanin content to the total protein concentration of the cell lysate, if desired.

Experimental Workflow: Cellular Melanin Content Assay

Conclusion

Nonapeptide-1 presents a highly targeted and effective approach to the inhibition of melanogenesis. Its primary action as a competitive antagonist of the MC1R initiates a cascade of events that ultimately leads to the downregulation of tyrosinase and other key melanogenic enzymes. The quantitative data from in vitro and clinical studies support its efficacy in reducing melanin synthesis and improving hyperpigmentary conditions. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and development of Nonapeptide-1 and other novel depigmenting agents. For researchers and professionals in drug development, Nonapeptide-1 represents a significant advancement in the modulation of skin pigmentation with a strong scientific foundation.

References

- 1. biotechpeptides.com [biotechpeptides.com]

- 2. theskinbeneath.com [theskinbeneath.com]

- 3. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]

- 4. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Nonapeptide-1: A Technical Guide to Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonapeptide-1 is a synthetic biomimetic peptide that has garnered significant interest in the fields of dermatology and cosmetology for its potent skin-lightening properties. Structurally, it is a nine-amino-acid peptide that acts as a competitive antagonist of the melanocortin 1 receptor (MC1R). By blocking the binding of α-melanocyte-stimulating hormone (α-MSH) to MC1R, Nonapeptide-1 effectively inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis. This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of Nonapeptide-1, supplemented with detailed experimental protocols and visual representations of its biological pathways.

Structure and Chemical Properties

Nonapeptide-1 is a synthetic peptide with a well-defined primary structure and specific chemical characteristics that contribute to its biological activity.

Amino Acid Sequence and Structure

The amino acid sequence of Nonapeptide-1 is Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2[1][2]. The presence of D-amino acids (D-Phe and D-Trp) is a key structural feature that enhances its stability and resistance to enzymatic degradation compared to peptides composed solely of L-amino acids.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Nonapeptide-1 is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C61H87N15O9S | [3][4][5][6] |

| Molecular Weight | ~1206.5 g/mol | [3][4][5][6][7] |

| Appearance | White to off-white powder | [3][4][8] |

| Solubility | Soluble in water (≥0.1g/ml) | [3][4] |

| Storage | For long-term storage, it is recommended to store at -20°C. | [2][4] |

| CAS Number | 158563-45-2 | [1][3][4] |

Mechanism of Action: Antagonism of the MC1R Signaling Pathway

Nonapeptide-1 exerts its skin-lightening effects by competitively inhibiting the melanocortin 1 receptor (MC1R), a key regulator of melanin production in melanocytes.

The MC1R Signaling Cascade

The binding of α-MSH to MC1R, a Gs protein-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[9][10]. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and melanin synthesis. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), ultimately leading to the production of melanin[11].

Inhibition by Nonapeptide-1

Nonapeptide-1 acts as a competitive antagonist at the MC1R[1][6][12][13]. It mimics the structure of α-MSH and binds to the receptor without activating it. This competitive binding prevents α-MSH from binding and initiating the downstream signaling cascade. Consequently, the activation of adenylyl cyclase, production of cAMP, and subsequent activation of PKA, CREB, and MITF are all inhibited. This leads to a downregulation of tyrosinase and other melanogenic enzymes, resulting in a decrease in melanin synthesis[7][14][15].

The following diagram illustrates the MC1R signaling pathway and the inhibitory action of Nonapeptide-1.

Quantitative Inhibition Data

Studies have quantified the inhibitory potency of Nonapeptide-1.

| Parameter | Value | Reference |

| Ki for MC1R | 40 nM | [11] |

| IC50 for α-MSH-induced cAMP increase | 2.5 nM | [11] |

| IC50 for α-MSH-induced melanosome dispersion | 11 nM | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of Nonapeptide-1.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of Nonapeptide-1 on melanocytes or other cell lines.

Materials:

-

B16F10 murine melanoma cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Nonapeptide-1 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][16]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5][17]

-

Microplate reader

Procedure:

-

Seed B16F10 cells into a 96-well plate at a density of 5 x 10^4 cells/mL and incubate for 24 hours.[14]

-

Treat the cells with various concentrations of Nonapeptide-1 and incubate for the desired period (e.g., 24 or 48 hours).[14]

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[16][17]

-

Incubate the plate for 1 to 4 hours at 37°C.[16]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16][17]

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

Calculate cell viability as a percentage of the untreated control.

Melanin Content Assay

This protocol quantifies the amount of melanin produced by cells treated with Nonapeptide-1.

Materials:

-

Treated and untreated B16F10 cells from 6-well plates

-

Phosphate-Buffered Saline (PBS)

-

1 N NaOH with 10% DMSO[1]

-

Microplate reader

Procedure:

-

Culture B16F10 cells in 6-well plates and treat with Nonapeptide-1 and/or α-MSH for 48-72 hours.[1][14]

-

Harvest the cells by scraping or trypsinization and pellet them by centrifugation.

-

Dissolve the cell pellets in 1 N NaOH containing 10% DMSO.[1]

-

Incubate at 70°C for 1 hour to solubilize the melanin.[1]

-

Measure the absorbance of the supernatant at 405 nm or 492 nm using a microplate reader.[3][15]

-

Normalize the melanin content to the total protein content of the cells, determined by a separate protein assay (e.g., BCA assay).

Tyrosinase Activity Assay

This protocol measures the activity of tyrosinase, the key enzyme in melanin synthesis, in cells treated with Nonapeptide-1.

Materials:

-

Treated and untreated B16F10 cells

-

Lysis buffer (e.g., 1% Triton X-100 in phosphate (B84403) buffer)[15]

-

Microplate reader

Procedure:

-

Culture and treat B16F10 cells as described for the melanin content assay.

-

Wash the cells with PBS and lyse them with lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Add the cell lysate supernatant to a 96-well plate.

-

Add freshly prepared L-DOPA solution to each well.

-

Incubate the plate at 37°C and monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm or 510 nm at regular intervals.[2]

-

Calculate the tyrosinase activity based on the rate of dopachrome formation.

Conclusion

Nonapeptide-1 is a well-characterized synthetic peptide with a clear mechanism of action as an MC1R antagonist. Its ability to inhibit melanin synthesis without significant cytotoxicity makes it a promising ingredient for cosmetic and therapeutic applications aimed at reducing hyperpigmentation. The experimental protocols provided in this guide offer a standardized approach for researchers to evaluate the efficacy and safety of Nonapeptide-1 and similar compounds. Further research may focus on optimizing delivery systems to enhance its skin penetration and bioavailability.

References

- 1. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. activeconceptsllc.com [activeconceptsllc.com]

- 3. med.upenn.edu [med.upenn.edu]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]

- 7. biotechpeptides.com [biotechpeptides.com]

- 8. researchgate.net [researchgate.net]

- 9. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. prezi.com [prezi.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Nonapeptide-1 on Melanocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Nonapeptide-1 on melanocytes. It is designed to be a comprehensive resource, detailing the molecular mechanisms, quantitative effects on melanogenesis, and the experimental protocols utilized to elucidate these properties. This document aims to support further research and development in the fields of dermatology, cosmetology, and pharmacology.

Core Mechanism of Action: Competitive Antagonism of MC1R

Nonapeptide-1 functions as a biomimetic peptide, structurally mimicking a portion of the alpha-melanocyte-stimulating hormone (α-MSH).[1][2] Its primary mechanism of action is the competitive antagonism of the melanocortin 1 receptor (MC1R) on the surface of melanocytes.[3][4][5] By binding to MC1R, Nonapeptide-1 effectively blocks the binding of the endogenous agonist, α-MSH.[3][4][5] This action prevents the initiation of the downstream signaling cascade that leads to melanin (B1238610) synthesis.[3][4]

This competitive binding has been quantified, with Nonapeptide-1 exhibiting a high affinity for MC1R, with a reported Ki of 40 nM.[2][6] Its selectivity for MC1R is notable when compared to other melanocortin receptors, such as MC3R, MC4R, and MC5R, for which it has significantly lower binding affinities.[2][6]

Downstream Signaling Cascade Inhibition

The binding of α-MSH to MC1R typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][5][7] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[3][7][8] Phosphorylated CREB then upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis.[3][7][8]

By preventing the initial binding of α-MSH, Nonapeptide-1 effectively inhibits this entire cascade. In vitro studies have demonstrated that Nonapeptide-1 potently inhibits α-MSH-induced intracellular cAMP accumulation with an IC50 of 2.5 nM.[6] This leads to a subsequent downregulation of MITF expression.[7][9] As a consequence of reduced MITF, the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), is significantly diminished.[7][9]

Quantitative Effects on Melanogenesis

The inhibitory action of Nonapeptide-1 on the melanogenesis signaling pathway translates to a quantifiable reduction in melanin synthesis and tyrosinase activity in vitro.

| Parameter | Effect of Nonapeptide-1 | Concentration/Condition | Cell Type | Reference |

| MC1R Binding Affinity (Ki) | 40 nM | N/A | COS-1 cells expressing human MC1R | [2][6] |

| α-MSH-induced cAMP Inhibition (IC50) | 2.5 nM | α-MSH stimulated | Melanocytes | [6] |

| α-MSH-induced Melanosome Dispersion Inhibition (IC50) | 11 nM | α-MSH stimulated | Melanocytes | [6] |

| Melanin Synthesis Inhibition | ~33% reduction | Not specified | Melanocytes | [9][10] |

| Melanin Synthesis Inhibition | Inhibition of basal and UVA-induced melanin increase | 20 µM | Human epidermal melanocytes (HEM) and HaCaT cells | [6] |

| Gene Expression | Downregulation of MC1R, tyrosinase, TRP1, TRP2, and MITF | 20 µM | HaCaT cells and HEM cells | [6] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the effects of Nonapeptide-1 on melanocytes.

Cell Culture

-

Cell Line: B16F10 mouse melanoma cells or primary human epidermal melanocytes (HEMn) are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For primary melanocytes, specialized melanocyte growth medium is required.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Nonapeptide-1 Treatment

-

Seed melanocytes in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.

-

Prepare stock solutions of Nonapeptide-1 in a suitable solvent (e.g., sterile water or DMSO) and dilute to the desired final concentrations in the culture medium.

-

Replace the existing medium with the medium containing various concentrations of Nonapeptide-1.

-

For stimulated conditions, co-treat cells with an inducer of melanogenesis, such as α-MSH (typically 100-200 nM).

-

Incubate the cells for the desired period (e.g., 48-72 hours).

Melanin Content Assay

This assay quantifies the amount of melanin produced by the cultured melanocytes.

Protocol:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Harvest the cells by trypsinization and pellet them by centrifugation.

-

Lyse the cell pellet in 1N NaOH (or a lysis buffer containing NaOH and DMSO) and incubate at an elevated temperature (e.g., 80-90°C) for 1-2 hours to solubilize the melanin.

-

Centrifuge the lysate to pellet any insoluble debris.

-

Transfer the supernatant to a 96-well plate and measure the absorbance at a wavelength between 405 nm and 490 nm using a microplate reader.

-

Quantify the melanin content by comparing the absorbance values to a standard curve generated with known concentrations of synthetic melanin.

-

Normalize the melanin content to the total protein concentration or cell number.

Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

Protocol:

-

Following treatment, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, mix an equal amount of protein from each sample with a solution of L-DOPA (the substrate for tyrosinase).

-

Incubate the plate at 37°C and monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

-

The tyrosinase activity is proportional to the rate of increase in absorbance.

Western Blot Analysis

This technique is used to determine the protein expression levels of key molecules in the melanogenesis pathway.

Protocol:

-

Prepare protein lysates from treated cells as described for the tyrosinase activity assay.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-MITF, anti-tyrosinase, anti-TRP1, anti-TRP2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.

Conclusion

Nonapeptide-1 demonstrates significant and quantifiable inhibitory effects on melanogenesis in vitro. Its well-defined mechanism of action, centered on the competitive antagonism of the MC1R, provides a strong scientific basis for its application in modulating skin pigmentation. The experimental protocols detailed herein offer a robust framework for the continued investigation and development of Nonapeptide-1 and other peptide-based agents for dermatological and cosmetic applications. This guide serves as a foundational resource for researchers and professionals seeking to further explore the therapeutic and commercial potential of this potent peptide.

References

- 1. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melanogenesis Effect of 7-acetoxy-4-methylcoumarin in B16F10 Melanoma Cells | MDPI [mdpi.com]

- 3. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MC1R signaling through the cAMP-CREB/ATF-1 and ERK-NFκB pathways accelerates G1/S transition promoting breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Skin whitening - Wikipedia [en.wikipedia.org]

- 8. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]

The Cellular Journey of Nonapeptide-1: A Technical Guide to Uptake and Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonapeptide-1, a synthetic peptide composed of nine amino acids, has garnered significant interest in dermatology and cosmetology for its skin-lightening properties.[1][2] Its primary mechanism of action is the competitive antagonism of the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR) predominantly expressed on melanocytes.[3][4][5] By blocking the binding of the endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), Nonapeptide-1 effectively inhibits the downstream signaling cascade that leads to melanin (B1238610) synthesis.[6][7] While its effects on melanogenesis are well-documented, the cellular uptake and subsequent subcellular localization of Nonapeptide-1 itself remain areas of active investigation. This technical guide provides a comprehensive overview of the known interactions of Nonapeptide-1 at the cellular level, details hypothesized uptake mechanisms based on GPCR biology, and offers detailed experimental protocols for researchers to investigate its cellular trafficking.

Mechanism of Action at the Cell Surface

Nonapeptide-1 functions as a competitive antagonist at the MC1R.[4][7] This interaction prevents the conformational changes in the receptor that are necessary to activate the associated Gs protein, thereby inhibiting the production of cyclic AMP (cAMP) by adenylyl cyclase.[8][9] The reduction in intracellular cAMP levels leads to the downregulation of key enzymes and transcription factors involved in melanin production, such as tyrosinase and microphthalmia-associated transcription factor (MITF).[1]

Signaling Pathway at the Plasma Membrane

The binding of Nonapeptide-1 to MC1R interrupts the α-MSH-induced signaling pathway, as illustrated in the diagram below.

Cellular Uptake and Localization: A Hypothesized Pathway

Currently, there is a lack of direct experimental evidence detailing the cellular uptake and subcellular localization of Nonapeptide-1. However, based on the well-established trafficking of other GPCR ligands, a putative pathway can be proposed.[10][11][12] Ligand-bound GPCRs are often internalized via endocytosis. As an antagonist, Nonapeptide-1 may not induce receptor internalization as robustly as an agonist. If internalization does occur, it is likely to be clathrin-mediated, leading to the formation of endosomes. The fate of the internalized Nonapeptide-1 and MC1R complex could involve recycling back to the plasma membrane or degradation in lysosomes.

Quantitative Data

As of the latest literature review, there is no specific quantitative data available on the cellular uptake and localization of Nonapeptide-1. The table below is provided as a template for researchers to populate as data becomes available.

| Parameter | Value | Cell Line | Experimental Condition | Reference |

| Uptake Efficiency (%) | Data Not Available | |||

| Internalization Rate (t½) | Data Not Available | |||

| Subcellular Localization | ||||

| Plasma Membrane (%) | Data Not Available | |||

| Endosomes (%) | Data Not Available | |||

| Lysosomes (%) | Data Not Available | |||

| Cytosol (%) | Data Not Available | |||

| Nucleus (%) | Data Not Available |

Experimental Protocols

To facilitate the investigation of Nonapeptide-1's cellular journey, the following detailed experimental protocols are provided. These protocols are adapted from established methods for studying peptide and GPCR internalization.[13][14][15][16]

Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the quantification of fluorescently-labeled Nonapeptide-1 uptake by a cell population.

Workflow Diagram:

Methodology:

-

Cell Culture: Plate human melanocytes or an MC1R-expressing cell line (e.g., B16-F10 melanoma cells) in 6-well plates and culture to 80-90% confluency.

-

Peptide Labeling: Synthesize Nonapeptide-1 with a fluorescent tag (e.g., FITC, Alexa Fluor 488).

-

Incubation: Replace the culture medium with serum-free medium containing various concentrations of fluorescently-labeled Nonapeptide-1 (e.g., 1, 5, 10 µM). Incubate for different time points (e.g., 30 min, 1h, 2h, 4h) at 37°C. Include a control at 4°C to assess energy-dependent uptake.

-

Washing: Aspirate the peptide solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound peptide.

-

Detachment: Detach the cells using trypsin-EDTA.

-

Quenching (Optional): To distinguish between membrane-bound and internalized peptide, resuspend a parallel set of samples in a solution containing a membrane-impermeant quencher like trypan blue before analysis.[13]

-

Flow Cytometry: Analyze the cell suspension using a flow cytometer. The mean fluorescence intensity will be proportional to the amount of cell-associated peptide.

Subcellular Localization by Confocal Microscopy

This protocol enables the visualization of Nonapeptide-1's location within the cell.

Workflow Diagram:

Methodology:

-

Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Incubation: Treat the cells with fluorescently-labeled Nonapeptide-1 as described in the flow cytometry protocol.

-

Washing: Wash the cells three times with PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: If intracellular organelle staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Organelle Staining: Incubate with specific fluorescent markers for organelles of interest (e.g., Rab5 antibody for early endosomes, LAMP1 antibody for lysosomes, DAPI for the nucleus).[17]

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium.

-

Imaging: Acquire images using a confocal laser scanning microscope. Co-localization analysis can be performed to determine the subcellular distribution of Nonapeptide-1.[18][19]

MC1R Binding and Internalization by Radioligand Assay

This protocol can be used to quantify the binding of Nonapeptide-1 to MC1R and to measure receptor internalization.

Methodology:

-

Radiolabeling: Synthesize a radiolabeled version of an MC1R agonist (e.g., ¹²⁵I-NDP-MSH) as the tracer.[20]

-

Competition Binding Assay:

-

Incubate MC1R-expressing cells with a constant concentration of the radiolabeled agonist and increasing concentrations of unlabeled Nonapeptide-1.

-

After reaching equilibrium, wash the cells to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity using a gamma counter.

-

The concentration of Nonapeptide-1 that inhibits 50% of the specific binding of the radioligand (IC50) can be determined.

-

-

Internalization Assay:

-

Incubate cells with the radiolabeled agonist in the presence or absence of Nonapeptide-1 at 37°C for various time points.

-

To differentiate between surface-bound and internalized radioligand, treat the cells with an acidic buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound ligand.[14]

-

Measure the radioactivity in the acid-wash fraction (surface-bound) and the cell lysate (internalized).

-

The percentage of internalized receptor can be calculated.

-

Conclusion

Nonapeptide-1's primary role as an MC1R antagonist is well-established, providing a clear mechanism for its skin-lightening effects. However, a comprehensive understanding of its cellular uptake and localization is currently lacking in the scientific literature. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate these aspects, which will be crucial for optimizing its therapeutic applications and for the development of novel peptide-based drugs targeting GPCRs. Future studies focusing on these areas will provide invaluable insights into the complete cellular journey of Nonapeptide-1.

References

- 1. activepeptide.com [activepeptide.com]

- 2. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]

- 3. parkmagazineny.com [parkmagazineny.com]

- 4. theskinbeneath.com [theskinbeneath.com]

- 5. What are MC1R antagonists and how do they work? [synapse.patsnap.com]

- 6. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]

- 7. Nonapeptide-1 (200mg) - Bio Tech Peptides Canada [biotechpeptides.ca]

- 8. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]

- 9. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. ahajournals.org [ahajournals.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]

- 14. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 15. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 16. blochlab.com [blochlab.com]

- 17. researchgate.net [researchgate.net]

- 18. Confocal microscopy for intracellular co-localization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Confocal Microscopy for Intracellular Co-Localization of Proteins | Springer Nature Experiments [experiments.springernature.com]

- 20. academic.oup.com [academic.oup.com]

Nonapeptide-1 binding affinity to MC1R

An In-Depth Technical Guide to the Binding Affinity of Nonapeptide-1 for the Melanocortin 1 Receptor (MC1R)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonapeptide-1, also known as Melanostatine-5, is a synthetic biomimetic peptide renowned for its specific interaction with the Melanocortin 1 Receptor (MC1R).[1][2][3] Structurally, it is a nine-amino-acid peptide designed to mimic the alpha-melanocyte-stimulating hormone (α-MSH).[3][4] Its primary mechanism of action is as a competitive antagonist of MC1R, a G protein-coupled receptor pivotal in skin pigmentation.[1][4][5][6][7] By competitively binding to MC1R on melanocytes, Nonapeptide-1 blocks the binding of the endogenous agonist α-MSH, thereby inhibiting the signaling cascade that leads to melanin (B1238610) synthesis.[4][5][8][9] This targeted action makes Nonapeptide-1 a subject of significant interest in dermatological research and cosmetic science for managing hyperpigmentation.[4][8][9]

Quantitative Binding Affinity Data

Nonapeptide-1 exhibits a high and selective binding affinity for MC1R. The key quantitative metrics, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), have been determined through various in vitro assays. These values are crucial for understanding the peptide's potency and selectivity.

| Parameter | Value | Receptor/Assay | Cell Line | Notes |

| Ki | 40 nM | MC1R | COS-1 cells expressing human receptors | Measures the binding affinity of Nonapeptide-1 to MC1R.[1][2] |

| Ki | 0.47 µM | MC3R | COS-1 cells expressing human receptors | Demonstrates selectivity for MC1R over MC3R.[1] |

| Ki | 1.34 µM | MC4R | COS-1 cells expressing human receptors | Demonstrates selectivity for MC1R over MC4R.[1] |

| Ki | 2.4 µM | MC5R | COS-1 cells expressing human receptors | Demonstrates selectivity for MC1R over MC5R.[1] |

| IC50 | 2.5 nM | α-MSH-induced intracellular cAMP levels | Melanocytes | Measures the functional potency in blocking the downstream signaling cascade.[1] |

| IC50 | 11 nM | α-MSH-induced melanosome dispersion | Melanocytes | Measures the functional potency in inhibiting a key cellular process for pigmentation.[1][5] |

Mechanism of Action and Signaling Pathway

The Melanocortin 1 Receptor is a Gs protein-coupled receptor primarily expressed on the surface of melanocytes.[7][10] The binding of its natural agonist, α-MSH, triggers a signaling cascade that is fundamental to melanogenesis (the production of melanin).

MC1R Signaling Cascade:

-

Agonist Binding: α-MSH, released from keratinocytes in response to stimuli like UV radiation, binds to MC1R.[11]

-

G Protein Activation: This binding event activates the associated Gs protein.[11]

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[10][11]

-

Downstream Signaling: The increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB).

-

Gene Transcription: Activated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF).[12] MITF is the master regulator of melanocyte function and survival, and it promotes the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and TRP2.[9][12]

-

Melanin Synthesis: The increased expression of these enzymes leads to the synthesis of eumelanin (B1172464) (black-brown pigment), which is then packaged into melanosomes and transferred to surrounding keratinocytes, resulting in skin pigmentation.[12]

Nonapeptide-1 functions as a competitive antagonist in this pathway. By binding to MC1R, it occupies the receptor's binding site without initiating the downstream signal. This action effectively prevents α-MSH from binding and activating the receptor, thus halting the entire cascade and reducing melanin synthesis.[1][4][8]

Experimental Protocols

The binding affinity of Nonapeptide-1 to MC1R is typically determined using a competitive radioligand binding assay.[13][14][15] This method measures the ability of an unlabeled compound (the competitor, Nonapeptide-1) to displace a radiolabeled ligand that has a known affinity for the receptor.

Representative Protocol: Competitive Radioligand Binding Assay

This protocol is a representative methodology synthesized from standard practices for GPCR binding assays.[16][17]

1. Cell Culture and Membrane Preparation:

-

Cell Line: A suitable cell line, such as COS-1 or HEK-293, is transiently or stably transfected to express the human Melanocortin 1 Receptor (hMC1R). Melanoma cell lines with high endogenous MC1R expression (e.g., A2058) can also be used.[1][16]

-

Culture: Cells are cultured in appropriate media until they reach 80-90% confluency.

-

Homogenization: Cells are harvested and washed in a cold lysis buffer. They are then homogenized using a Dounce or Polytron homogenizer.[17]

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes containing the receptors.[17]

-

Storage: The membrane pellet is resuspended in a buffer, protein concentration is determined (e.g., via BCA assay), and aliquots are stored at -80°C.[17]

2. Binding Assay:

-

Radioligand: A high-affinity radiolabeled MC1R agonist, such as [¹²⁵I]-Nle⁴,D-Phe⁷-α-MSH ([¹²⁵I]-NDP-α-MSH), is used.[16]

-

Assay Buffer: A buffer containing Tris-HCl, MgCl₂, and BSA is prepared.

-

Reaction Setup: The assay is performed in 96-well plates. Each well contains:

-

A fixed amount of cell membrane preparation (e.g., 10-50 µg protein).

-

A fixed concentration of the radioligand ([¹²⁵I]-NDP-α-MSH), typically near its Kd value.[16]

-

Varying concentrations of the unlabeled competitor (Nonapeptide-1), typically spanning a 5-log unit range.

-

-

Controls:

-

Total Binding: Contains membranes and radioligand only (no competitor).

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-radioactive agonist (e.g., unlabeled α-MSH) to block all specific binding.[18]

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.[16][17]

3. Separation and Counting:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.[13][17]

-

Washing: The filters are washed multiple times with ice-cold buffer to remove the unbound radioligand.[17][18]

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is quantified using a scintillation counter.[17]

4. Data Analysis:

-

Specific Binding: Calculated for each concentration of Nonapeptide-1 by subtracting the non-specific binding counts from the total binding counts.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the competitor (Nonapeptide-1) concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.[19]

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[20]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nonapeptide-1 [shop.labclinics.com]

- 3. Science of Nonapeptide‑1: Peptide Frontier in Pigmentation [parlemag.com]

- 4. theskinbeneath.com [theskinbeneath.com]

- 5. esycif8nzka.exactdn.com [esycif8nzka.exactdn.com]

- 6. parkmagazineny.com [parkmagazineny.com]

- 7. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]

- 8. Nonapeptide-1: Applications in Skin Care and its Preparation Method_Chemicalbook [chemicalbook.com]

- 9. biotechpeptides.com [biotechpeptides.com]

- 10. researchgate.net [researchgate.net]

- 11. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 16. Enhancing the Efficacy of Melanocortin 1 Receptor-Targeted Radiotherapy by Pharmacologically Upregulating the Receptor in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. espace.library.uq.edu.au [espace.library.uq.edu.au]

Nonapeptide-1 and Its Regulatory Role on Microphthalmia-Associated Transcription Factor (MITF) Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonapeptide-1 has emerged as a significant modulator of skin pigmentation, primarily through its interaction with the melanocortin 1 receptor (MC1R). This technical guide provides an in-depth analysis of the molecular mechanisms underlying Nonapeptide-1's effects, with a core focus on its impact on the expression of the Microphthalmia-Associated Transcription Factor (MITF), a master regulator of melanogenesis. This document summarizes the current understanding of the Nonapeptide-1 signaling pathway, presents available data on its effects on key melanogenic proteins, and provides detailed experimental protocols for the investigation of these effects. The included visualizations of the signaling pathway and experimental workflows offer a clear and concise reference for researchers in the field.

Introduction

Melanin (B1238610) synthesis, or melanogenesis, is a complex physiological process primarily regulated by the master transcription factor, MITF. The dysregulation of this pathway can lead to various hyperpigmentation disorders. Nonapeptide-1, a biomimetic peptide, has garnered significant interest for its skin-lightening properties. Its mechanism of action is centered on its ability to act as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH), thereby inhibiting the entire downstream signaling cascade that leads to melanin production. A crucial consequence of this antagonism is the downregulation of MITF expression, which in turn reduces the transcription of key melanogenic enzymes.

Mechanism of Action: The Nonapeptide-1 Signaling Pathway

Nonapeptide-1 exerts its inhibitory effects on melanogenesis by competitively blocking the binding of α-MSH to its receptor, the melanocortin 1 receptor (MC1R), on the surface of melanocytes.[1][2][3] This initial step triggers a cascade of intracellular events that ultimately leads to a reduction in melanin synthesis.

The binding of α-MSH to MC1R typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and binds to the promoter of the MITF gene, initiating its transcription.[4]

By preventing the initial binding of α-MSH, Nonapeptide-1 effectively halts this signaling cascade. The subsequent decrease in cAMP and PKA activity leads to reduced CREB phosphorylation and, consequently, a downregulation of MITF gene expression.[1][4] As MITF is the master regulator of melanogenesis, its reduced expression leads to a decrease in the transcription of its target genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), which are all critical enzymes in the melanin synthesis pathway.[1][5]

Figure 1. Signaling pathway of Nonapeptide-1 in melanocytes.

Data on the Effect of Nonapeptide-1 on MITF and Melanogenic Protein Expression

| Protein Target | Cell Line(s) | Nonapeptide-1 Concentration | Treatment Duration | Observed Effect | Reference(s) |

| MITF | HaCaT, Human Epidermal Melanocytes (HEM) | 20 µM | 3 days | Downregulation | [2] |

| MC1R | HaCaT, HEM | 20 µM | 3 days | Downregulation | [2] |

| Tyrosinase (TYR) | HaCaT, HEM | 20 µM | 3 days | Downregulation | [2] |

| TRP-1 | HaCaT, HEM | 20 µM | 3 days | Downregulation | [2] |

| TRP-2 | HaCaT, HEM | 20 µM | 3 days | Downregulation | [2] |

Detailed Experimental Protocols

To facilitate further research into the effects of Nonapeptide-1 on MITF expression, this section provides detailed methodologies for key in vitro experiments.

Cell Culture and Treatment

-

Cell Lines:

-

B16F10 (murine melanoma cells)

-

HaCaT (human keratinocyte cell line)

-

Primary Human Epidermal Melanocytes (HEM)

-

-

Culture Medium:

-

For B16F10 and HaCaT: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

For HEM: Melanocyte Growth Medium (specialized commercial medium).

-

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Nonapeptide-1 Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction).

-

Allow cells to adhere and reach 70-80% confluency.

-

Prepare a stock solution of Nonapeptide-1 in sterile, deionized water or a suitable solvent as per the manufacturer's instructions.

-

Dilute the Nonapeptide-1 stock solution in the culture medium to the desired final concentration (e.g., 20 µM).

-

Replace the existing medium with the Nonapeptide-1-containing medium.

-

Incubate for the desired duration (e.g., 72 hours).

-

Include a vehicle control (medium with the same concentration of the solvent used for the Nonapeptide-1 stock solution).

-

For experiments investigating the antagonistic effect, co-treat with α-MSH.

-

Quantitative Real-Time PCR (qPCR) for MITF mRNA Expression

-

RNA Extraction:

-

Following treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol for the chosen RNA isolation kit.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers for the MITF gene.

-

Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

-

Example Mouse MITF Primers: (Note: Primer sequences should always be validated for specificity and efficiency)

-

Forward: 5'-CAGAGCGTGTTCATACCTGC-3'

-

Reverse: 5'-GCTAGGCAGGAGTTGTCAGG-3'

-

-

Perform the qPCR reaction in a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in MITF mRNA expression.

-

Western Blotting for MITF Protein Expression

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for MITF (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).

-

Normalize the MITF protein levels to a loading control protein (e.g., β-actin, GAPDH).

-

Figure 2. Experimental workflow for investigating Nonapeptide-1's effect on MITF.

Conclusion

Nonapeptide-1 demonstrates a clear inhibitory effect on melanogenesis by acting as an antagonist to the MC1R, leading to the downregulation of MITF expression and its downstream targets. This technical guide provides a comprehensive overview of the underlying signaling pathway, summarizes the available qualitative data, and offers detailed experimental protocols to guide future research. Further quantitative studies are warranted to precisely determine the dose-dependent effects of Nonapeptide-1 on MITF expression at both the mRNA and protein levels. Such data will be invaluable for the continued development and optimization of Nonapeptide-1 as a therapeutic and cosmetic agent for hyperpigmentation disorders.

References

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Nonapeptide-1 Acetate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonapeptide-1, a biomimetic peptide with the sequence Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2, is a potent antagonist of the α-melanocyte-stimulating hormone (α-MSH) receptor, specifically the melanocortin 1 receptor (MC1R). Its acetate (B1210297) salt is investigated for its potential to modulate melanogenesis, making it a compound of interest for applications in dermatology and cosmetology, particularly for addressing hyperpigmentation. Nonapeptide-1 competitively binds to MC1R on melanocytes, thereby inhibiting the downstream signaling cascade that leads to melanin (B1238610) synthesis. This mechanism effectively reduces the production of melanin without exhibiting cytotoxicity or interfering with the normal functioning of melanocytes.

These application notes provide detailed protocols for the in vitro evaluation of Nonapeptide-1 acetate salt's biological activity, focusing on its well-established anti-melanogenic properties. The provided assays are foundational for screening and characterizing the efficacy of this peptide.

Mechanism of Action: MC1R Signaling Pathway Inhibition